1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide
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Overview
Description
Preparation Methods
The synthesis of 1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide typically involves the reaction of 1,8-Diazabicyclo[5.4.0]-7-undecene with hydrogen bromide in the presence of a solvent . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactions in specialized reactors to handle the corrosive nature of hydrogen bromide .
Chemical Reactions Analysis
1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide involves its strong basic properties, which allow it to deprotonate various substrates, facilitating a wide range of chemical reactions . It can also act as a nucleophile, participating in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide is unique due to its strong basicity and ability to act as both a base and a nucleophile . Similar compounds include:
1,5-Diazabicyclo[4.3.0]-5-nonene: Another strong base used in organic synthesis.
1,4-Diazabicyclo[2.2.2]-octane: Known for its use as a catalyst in various organic reactions.
1,8-Diazabicyclo[5.4.0]-7-undecene: The parent compound without the hydrogen tribromide component.
These compounds share similar properties but differ in their specific applications and reactivity .
Properties
IUPAC Name |
molecular bromine;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.Br2.BrH/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-2;/h1-8H2;;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHFOGNKQZFMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1.Br.BrBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138666-59-8 |
Source
|
Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene, CPD with hydrogen tribromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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